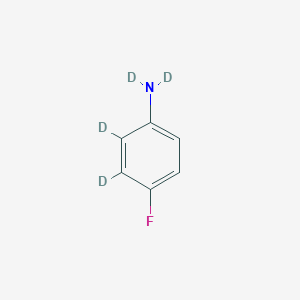

4-Fluoroaniline-2,3,5,6-d4

Beschreibung

Significance of Deuterium (B1214612) Isotope Labeling in Aromatic Systems

Deuterium isotope labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a cornerstone of modern chemical research. youtube.comontosight.ai In aromatic systems, this substitution provides a subtle yet powerful probe to investigate reaction mechanisms, metabolic pathways, and the intricate details of molecular interactions. mdpi.comrsc.orgnih.gov The increased mass of deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction involving a C-D bond is slower than that of a C-H bond. nih.govrsc.org This phenomenon is invaluable for elucidating the rate-determining steps of reactions. Furthermore, deuterated compounds serve as essential internal standards in analytical techniques like mass spectrometry, providing a clear and distinct signal for quantification. mdpi.comnih.gov

Overview of 4-Fluoroaniline (B128567) as a Parent Compound in Synthetic Chemistry

4-Fluoroaniline, a primary arylamine, is a versatile building block in synthetic organic chemistry. chemicalbook.comnih.gov Its chemical structure, featuring a fluorine atom at the para position of the aniline (B41778) ring, imparts unique electronic properties and reactivity. bloomtechz.com This compound serves as a crucial intermediate in the manufacturing of a wide range of products, including pharmaceuticals, herbicides, and plant growth regulators. chemicalbook.comnih.govchemimpex.com The presence of the fluorine atom can enhance the biological activity and modify the properties of the final products, such as improving drug absorption and metabolic stability. bloomtechz.com

Rationale for Regiospecific Deuteration at Aromatic Ring Positions (2,3,5,6)

The specific placement of deuterium atoms at the 2, 3, 5, and 6 positions of the 4-fluoroaniline aromatic ring is a deliberate and strategic choice. This regiospecific deuteration effectively isolates the single remaining proton at the 4-position (attached to the fluorine-bearing carbon) and the two protons on the amino group from their aromatic counterparts. This specific labeling pattern is particularly useful for several reasons:

Mechanistic Studies: By deuterating the ortho and meta positions relative to the amino group, researchers can precisely track the involvement of these specific sites in chemical transformations. rsc.orgnih.gov

Spectroscopic Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of protons at the 2,3,5, and 6 positions simplifies the proton NMR spectrum, allowing for unambiguous assignment of the remaining signals. ontosight.airsc.org This is crucial for studying the electronic environment and interactions of the amino group and the fluorine atom.

Preventing Unwanted Reactions: In certain synthetic applications, deuteration can block specific sites from undergoing unwanted side reactions, thereby increasing the yield and purity of the desired product.

Contextualization within Modern Isotopic Chemistry and Mechanistic Inquiry

The synthesis and application of 4-Fluoroaniline-2,3,5,6-d4 are emblematic of the broader trends in modern isotopic chemistry. The demand for highly specific, selectively labeled compounds is driven by the need for more precise and detailed information in various scientific fields. mdpi.comrsc.org The development of advanced catalytic methods, including those utilizing iridium, platinum, and silver, has made the regioselective deuteration of aromatic compounds more efficient and accessible. mdpi.comnih.govresearchgate.net These methods often use readily available deuterium sources like D₂O. nih.govresearchgate.net The insights gained from using compounds like this compound contribute significantly to our fundamental understanding of reaction mechanisms, enzyme function, and drug metabolism. ontosight.airsc.org

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1093659-81-4 clearsynth.comchemicalbook.com |

| Molecular Formula | C₆H₂D₄FN clearsynth.com |

| Molecular Weight | 115.14 g/mol clearsynth.com |

| Appearance | Colorless to Brown Liquid cymitquimica.com |

| Isotopic Purity | ≥98 atom % D cymitquimica.com |

Spectroscopic Data

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive dataset is proprietary to manufacturers, typical expected data would include:

¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart. It would primarily show signals corresponding to the amino (-NH₂) protons, with the aromatic region being largely silent except for any residual, non-deuterated species. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbon atoms in the aromatic ring, with the C-D bonds exhibiting coupling that can be distinguished from C-H bonds. acs.orgrsc.org

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the increased mass due to the four deuterium atoms. rsc.org

Synthesis

The synthesis of this compound typically involves a hydrogen-deuterium exchange reaction on the parent 4-fluoroaniline molecule. One documented method involves microwave-assisted synthesis. rsc.org In a specific procedure, [4-¹³C, 3,5-²H₂] 4-fluoroaniline was treated with D₂O and DCl in a microwave reactor to achieve near-quantitative deuteration at the 2, 3, 5, and 6 positions. rsc.org Other methods for deuterating anilines include catalysis with platinum or other transition metals in the presence of a deuterium source like D₂O. rroij.com

Applications in Research

This compound is primarily used as an internal standard for the quantification of 4-fluoroaniline in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its distinct mass allows for accurate measurement of the non-deuterated analyte. It is also a valuable tool in mechanistic studies of chemical reactions involving 4-fluoroaniline and in the development of analytical methods for detecting its degradation products. chemicalbook.com

Eigenschaften

IUPAC Name |

N,N,2,3-tetradeuterio-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCOLNOCZKSDF-CWYMZFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoroaniline 2,3,5,6 D4

Strategies for Regioselective Hydrogen-Deuterium Exchange in Anilines

Direct hydrogen-deuterium exchange (HDE) reactions represent an efficient approach to introduce deuterium (B1214612) into aromatic systems. These methods often utilize a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and a catalyst to facilitate the exchange at specific positions on the aniline (B41778) ring.

Acid-Catalyzed Deuteration Approaches

Acid-catalyzed hydrogen-deuterium exchange is a well-established method for labeling aromatic compounds. nih.gov In the context of anilines, this approach typically involves the use of a deuterated acid to facilitate electrophilic aromatic substitution.

A simple and cost-effective method for the regioselective deuteration of anilines utilizes concentrated hydrochloric acid (HCl) in deuterium oxide (D₂O). nih.gov This method has been shown to be effective for a variety of electron-rich and electron-deficient anilines, leading to deuteration primarily at the ortho and/or para positions relative to the amino group. nih.gov The use of deuterated trifluoroacetic acid (CF₃COOD) as a solvent, catalyst, and deuterium source has also been established for the deuteration of anilines and acetanilides. nih.gov For particularly challenging substrates, superacids like deuterated trifluoromethanesulfonic acid (TfOD) can be employed, which are capable of protonating (or deuterating) even weakly basic aromatic rings to form a transient deuterated arenium ion. researchgate.netresearchgate.net

However, these methods can be limited by poor functional group tolerance due to the harsh acidic conditions and may require high temperatures. nih.gov

Transition Metal-Catalyzed Deuteration (e.g., Ru, Rh, Ir-based systems)

Transition metal catalysts offer powerful and often more selective alternatives for hydrogen isotope exchange reactions. rsc.org Catalysts based on ruthenium, rhodium, and iridium are particularly effective for the deuteration of anilines.

Ruthenium (Ru) Catalysis: Ruthenium-based catalysts have been successfully employed for the deuteration of functional organic molecules using D₂O as the deuterium source under mild conditions. snnu.edu.cn For instance, a Ru(0) catalyst has been used for the regioselective deuteration of N-alkyl-substituted anilines. acs.org

Rhodium (Rh) Catalysis: Rhodium complexes are known for their ability to direct regiospecific isotopic labeling of various aromatic compounds, including anilines. snnu.edu.cn Rhodium(III) chloride, for example, has been used for the deuterium labeling of anilides. snnu.edu.cn The mechanism often involves a chelation-assisted process where the catalyst coordinates to a directing group on the substrate to guide the C-H activation and deuteration to a specific position, typically ortho to the directing group. snnu.edu.cn

Iridium (Ir) Catalysis: Iridium-based catalysts are highly effective for ortho-selective C-H deuteration. snnu.edu.cn N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have demonstrated unique catalytic activity for the selective and efficient hydrogen isotope incorporation on anilines using D₂ or T₂ as the isotopic source. nih.gov These air-stable and easy-to-handle nanoparticles have been used for the deuterium and tritium (B154650) labeling of diverse and complex pharmaceutical compounds containing an aniline moiety. nih.gov

A variety of other transition metals, including palladium and iron, have also been investigated for the deuteration of anilines, often showing high selectivity and functional group tolerance. nih.govnih.govacs.org

| Catalyst System | Deuterium Source | Selectivity | Reference |

| Ru(0) | D₂O | Regioselective for N-alkyl-substituted anilines | acs.org |

| Rh(III) chloride | d6-acetone | Ortho-selective for anilides | snnu.edu.cn |

| Ir-nanoparticles (NHC-stabilized) | D₂ | Ortho-selective for anilines | nih.gov |

| Fe-nanoparticles | D₂O | Ortho- and para-selective | nih.gov |

| Pd-NHC | CF₃COOD | Ortho-selective | nih.gov |

Boron-Catalyzed Deuteration with Deuterium Oxide

Boron-based catalysts provide a metal-free approach for the regioselective deuteration of electron-rich aromatic compounds. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been reported as a highly efficient catalyst for the deuteration of various substrates, including anilines, using D₂O as the deuterium source. acs.org This method is notable for its operational simplicity and successful application to a range of substrates. acs.orgresearchgate.net The proposed mechanism suggests that the Lewis acidic boron catalyst interacts with D₂O, weakening the O-D bond and facilitating the formation of an electrophilic deuterium species (D⁺) that then undergoes electrophilic aromatic substitution with the electron-rich aniline ring. acs.org

Hexafluorophosphate-Triggered Hydrogen Isotope Exchange for Aromatic Compounds

A novel and highly effective method for hydrogen isotope exchange in aromatic compounds utilizes catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a fluorinated solvent system. researchgate.netchemrxiv.org This approach, conducted under ambient conditions, uses deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O. researchgate.netnih.gov It has been successfully applied to a wide range of aromatic compounds, including phenols, anilines, anisoles, and heterocyclic compounds, achieving high yields and excellent deuterium incorporation. researchgate.netresearchgate.net

Spectroscopic and theoretical studies indicate that an interactive hydrogen-bonding network initiated by HFIP-d1 activates the otherwise inert P-F bond in the hexafluorophosphate anion. chemrxiv.org This activation leads to the in-situ formation of DPO₂F₂, which then triggers the hydrogen isotope exchange reaction. researchgate.netchemrxiv.org This method provides a new pathway for accessing deuterated building blocks by activating strong C-H bonds under mild conditions. nih.govdigitellinc.com

Multi-Step Synthesis Pathways Involving Deuterated Precursors

An alternative to direct HDE on the final aniline target is a multi-step synthesis that starts with already deuterated precursors. This approach allows for the precise placement of deuterium atoms in the final molecule.

Incorporation of Deuterium Oxide as a Starting Material

Deuterium oxide is the most common and cost-effective source of deuterium for the synthesis of labeled compounds. researchgate.netrroij.com It can be used in the initial steps of a synthetic sequence to create a deuterated building block that is then carried through to the final product.

A specific synthesis of [4-¹³C, 2,3,5,6-²H₄]4-fluoroaniline has been reported that exemplifies this strategy. rsc.org The synthesis begins with a partially deuterated intermediate, [4-¹³C, 3,5-²H₂] 4-fluoroaniline (B128567). This compound is then subjected to further deuteration using a mixture of D₂O and deuterated hydrochloric acid (DCl). The reaction is carried out in a microwave vial at elevated temperatures. rsc.org This step drives the exchange of the remaining aromatic protons at the 2 and 6 positions for deuterium, resulting in the desired tetra-deuterated product with a high level of deuterium incorporation (97.5% for each position). rsc.org The final product is isolated after a workup procedure involving basification and extraction. rsc.org

This multi-step approach, while potentially longer than direct HDE, offers excellent control over the isotopic labeling pattern.

Synthesis via Reduction of Deuterated Intermediates

A common and effective strategy for the synthesis of 4-Fluoroaniline-2,3,5,6-d4 involves a two-step process: the initial deuteration of a suitable precursor followed by chemical reduction. A logical precursor for this method is 4-fluoronitrobenzene. This intermediate can first undergo hydrogen-deuterium exchange to introduce the deuterium atoms onto the aromatic ring, yielding 4-fluoro-2,3,5,6-tetradeuteronitrobenzene.

This deuterated nitroaromatic can then be reduced to the corresponding aniline. A standard and high-yielding method for this transformation is catalytic hydrogenation. For instance, the reduction of non-deuterated 4-fluoronitrobenzene to 4-fluoroaniline is efficiently achieved using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a methanol (B129727) solvent at room temperature, affording a quantitative yield. chemicalbook.com This established reduction method is readily applicable to the deuterated analogue, providing a reliable pathway to this compound. chemicalbook.comub.edu This synthetic approach is advantageous as it separates the deuteration and reduction steps, allowing for optimization of each stage independently.

Another example of this reduction strategy is seen in the preparation of related deuterated anilines, where a precursor is hydrogenated under specific pressure and temperature conditions to yield the final product. For example, the synthesis of N-isopropyl-4-fluoroaniline can be achieved by the reductive amination of 4-fluoronitrobenzene in a hydrogen environment at 30-130°C. google.com Similarly, the reduction of 1,4-dinitrobenzene (B86053) derivatives, which are highly activated for nucleophilic aromatic substitution, can be used to produce [¹⁸F]fluoroanilines after an initial radiofluorination step. vu.nl

Optimization of Deuteration Conditions for High Isotopic Enrichment and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. This requires careful optimization of reaction conditions, including the choice of solvent, catalyst system, and other reaction parameters like temperature and pressure.

The solvent system plays a crucial role in hydrogen isotope exchange (HIE) reactions, influencing reagent solubility, catalyst activity, and even the reaction mechanism. Water, specifically deuterium oxide (D₂O), is often used as the deuterium source due to its low cost and effectiveness. rsc.orgacs.org It can act as both a proton (deuteron) donor and acceptor, potentially mediating proton transfer reactions. rsc.org

In many catalytic systems, a co-solvent is employed to improve the solubility of the aromatic substrate. nih.gov For instance, a mixture of an organic solvent and D₂O is common. The choice of organic solvent can significantly impact reaction efficiency. Studies on related aromatic systems highlight how solvent properties influence reaction outcomes. The use of deuterated trifluoroacetic acid (CF₃COOD) can serve as both the solvent and the deuterium source, enabling efficient H-D exchange in aromatic amines and amides without the need for metal catalysts. nih.gov However, substrate solubility in highly acidic or aqueous solutions can be a limiting factor. nih.gov The use of a THF/D₂O mixture has been shown to be effective for the deuteration of anilines at elevated temperatures (80 °C), improving deuterium incorporation for more polar substrates. acs.orgresearchgate.net The selection of an appropriate solvent or solvent mixture is therefore a critical parameter that must be tailored to the specific substrate and catalytic system.

Table 1: Comparison of Solvents in H/D Exchange Reactions This table illustrates how the choice of solvent and deuterium source can be adapted for different catalytic systems and substrates.

| Catalyst System | Substrate Type | Solvent / Deuterium Source | Temperature | Key Observation | Reference |

| Platinum on Carbon (Pt/C) | Aromatic Compounds | 2-Propanol / D₂O | Room Temp | Effective for a variety of aromatic compounds in a continuous-flow system. | researchgate.netresearchgate.net |

| Rhodium(III) Cationic Complex | Aromatic Carboxylic Acids | D₂O | N/A | D₂O acts as both solvent and deuterium source with low catalyst loadings. | acs.org |

| Iridium Nanoparticles | Anilines | THF / D₂O | 80 °C | Addition of D₂O as a cosolvent improved deuterium incorporation in polar anilines. | acs.org |

| None (Acid-catalyzed) | Aromatic Amines/Amides | CF₃COOD | N/A | CF₃COOD serves as both solvent and deuterium source, avoiding metal catalysts. | nih.gov |

This table is a representative summary; consult original sources for detailed conditions.

Fine-tuning catalyst loading and reaction parameters such as temperature and pressure is essential for maximizing yield and isotopic enrichment while minimizing side reactions. nih.gov Research into the deuteration of various aromatic compounds provides clear evidence of the impact of these variables.

For iridium-catalyzed ortho-deuteration, judicious selection of catalyst loading and temperature can control the extent of labeling. mdpi.com For example, a 5 mol% catalyst loading at room temperature may result in selective deuteration at one position, while increasing the temperature to 40 °C can achieve global labeling of all accessible positions. mdpi.com In another system, an iron-based single-atom catalyst demonstrated high efficiency for aniline deuteration at 120 °C and 2 MPa of H₂ pressure, significantly outperforming other commercial catalysts like Fe powder, Ru/C, Pd/C, and Pt/C under the tested conditions. acs.org

Optimization often involves balancing reactivity with selectivity and practicality. In a ruthenium-catalyzed deuteration, it was found that decreasing the loading of an aniline co-catalyst improved the isolation of the deuterated product without negatively impacting the high level of deuterium incorporation. nih.gov This highlights that higher catalyst loading is not always better and that the entire catalytic system must be considered. Similarly, for some platinum-catalyzed reactions, an effective H-D exchange can be achieved with a 5% Pt/C loading at room temperature. researchgate.net

Table 2: Effect of Catalyst and Conditions on Aromatic Deuteration This table summarizes findings from various studies on the optimization of catalytic deuteration.

| Catalyst | Catalyst Loading | Substrate Type | Temperature | Pressure | Key Finding | Reference |

| Iridium Complex | 5 mol % | Aromatic Ester | Room Temp vs. 40 °C | N/A | Temperature can be used to control the selectivity between partial and global deuteration. | mdpi.com |

| Fe–P Pair-Site Catalyst | 0.15 wt % Fe | Anilines | 120 °C | 2 MPa H₂ | Highly efficient and regioselective deuteration, outperforming many noble metal catalysts. | acs.org |

| Pt/C | 5% | Phenol | Room Temp | H₂ atmosphere | Achieved efficient deuteration under mild temperature conditions. | researchgate.net |

| Silver (AgOTf) | 5 mol % | Tetrahydroquinolines | 90 °C | N/A | Effective for regioselective H/D exchange in electron-rich arenes and heterocycles. | nih.gov |

This table is for illustrative purposes. Specific conditions and results depend on the full experimental setup described in the cited literature.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

NMR spectroscopy is the most powerful tool for the analysis of deuterated compounds, offering detailed insights into the molecular structure and the success of the isotopic labeling process. researchgate.net Different nuclei (¹H, ¹³C, ¹⁹F) provide complementary information to build a complete analytical picture.

Proton Nuclear Magnetic Resonance (¹H NMR) serves as a primary method for determining the percentage of deuterium (B1214612) incorporation. In an ideal 4-Fluoroaniline-2,3,5,6-d4 sample, the aromatic region of the ¹H NMR spectrum, where signals for the non-deuterated analog typically appear around 6.6-6.9 ppm, would be silent. chemicalbook.comrsc.org The presence of any small, residual signals in this region indicates incomplete deuteration.

The degree of deuterium incorporation can be calculated by comparing the integration of these residual proton signals against the integral of a non-deuterated position or an internal standard. rsc.org The formula used is often: % Deuteration = [1 - (Integral of residual protons / Integral of corresponding protons in unlabeled standard)] x 100. rsc.org The signal for the amino (-NH₂) protons, typically observed as a broad singlet around 3.5 ppm in a non-protic solvent, remains, although it can be exchanged with deuterium if a protic deuterated solvent (like D₂O or CD₃OD) is used. zeotope.comstudymind.co.uk

Table 1: Comparison of ¹H NMR Data for 4-Fluoroaniline (B128567) and this compound in CDCl₃

| Proton Assignment | 4-Fluoroaniline Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Notes |

| H2, H6 | ~6.62 (doublet of doublets) rsc.org | Absent (Replaced by Deuterium) | Residual signals used to quantify isotopic purity. |

| H3, H5 | ~6.86 (triplet) rsc.org | Absent (Replaced by Deuterium) | Residual signals used to quantify isotopic purity. |

| -NH₂ | ~3.51 (singlet) rsc.org | ~3.51 (singlet) | Signal may broaden or disappear in protic solvents due to exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is instrumental in confirming the specific locations of deuterium labeling. While the ¹³C spectrum of unlabeled 4-fluoroaniline shows four distinct signals for the aromatic carbons, the spectrum of this compound exhibits characteristic changes. rsc.orgrsc.org

The signals for the deuterated carbons (C2, C3, C5, C6) are split into multiplets due to one-bond carbon-deuterium (¹J_C-D_) coupling. Furthermore, these signals and those of the adjacent non-deuterated carbons (C1 and C4) may experience a slight upfield shift, an effect known as a deuterium isotope effect. researchgate.net The C4 carbon, being directly bonded to fluorine, already shows splitting due to carbon-fluorine coupling (¹J_C-F_), and this pattern will be superimposed on any smaller, long-range C-D coupling effects. rsc.orgrsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | 4-Fluoroaniline Chemical Shift (δ, ppm) in CDCl₃ | Expected Pattern in this compound | Reason for Change |

| C1 (-NH₂) | ~142.4 rsc.org | Singlet (or narrow multiplet) | Minor long-range isotope shift from adjacent deuterium. |

| C2, C6 | ~116.0 rsc.org | Multiplet | One-bond C-D coupling (¹J_C-D). |

| C3, C5 | ~115.8 rsc.org | Multiplet | One-bond C-D coupling (¹J_C-D_). |

| C4 (-F) | ~156.4 (doublet, ¹J_C-F_ ≈ 235 Hz) rsc.org | Doublet of multiplets | Primary splitting from ¹J_C-F_; secondary splitting from two-bond C-D coupling (²J_C-D_). |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for probing the local electronic environment of the fluorine atom. nih.gov The ¹⁹F nucleus has a wide chemical shift range, making it an excellent reporter on subtle changes in the molecule. researchgate.net In this compound, the replacement of hydrogen with deuterium on the adjacent and ortho- carbons causes a small but measurable change in the ¹⁹F chemical shift, known as a deuterium-induced isotope shift. researchgate.net This shift, typically a slight move to a higher field (more shielded), confirms the proximity of the deuterium atoms to the fluorine probe. The chemical shift of fluoroanilines is also sensitive to pH and solvent effects, which can be used to study protonation events. nih.gov

Two-dimensional (2D) NMR techniques provide unambiguous confirmation of the molecular structure and isotopic labeling pattern.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment on this compound would show a lack of cross-peaks in the aromatic region, definitively confirming the absence of adjacent protons on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbons. emerypharma.com For the deuterated compound, the key finding would be the absence of correlation cross-peaks for C2, C3, C5, and C6 in the aromatic region, directly proving that these carbons bear deuterium, not hydrogen. A correlation between the -NH₂ protons and C1 would not be expected as they are not directly bonded.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com In this compound, the -NH₂ protons would be expected to show a cross-peak to the C1 carbon (two bonds away) and the C2/C6 carbons (three bonds away). This result is crucial for confirming the connectivity and verifying the assignment of the deuterated carbon positions adjacent to the amino group.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as FT-IR, are sensitive to the masses of atoms and the strengths of the bonds connecting them, making them well-suited for analyzing deuterated compounds.

The FT-IR spectrum of this compound shows distinct and predictable differences from that of its non-deuterated counterpart. tsijournals.comchemicalbook.com The most significant change is the disappearance of aromatic C-H stretching vibrations (typically found above 3000 cm⁻¹) and the appearance of new C-D stretching bands at a lower frequency (around 2200-2300 cm⁻¹). This shift is a direct consequence of the increased mass of deuterium compared to hydrogen.

Table 3: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for 4-Fluoroaniline and its Deuterated Analog

| Vibrational Mode | Approximate Frequency in 4-Fluoroaniline | Expected Frequency in this compound | Reason for Shift |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 | No deuteration at this group. |

| Aromatic C-H Stretch | 3000 - 3100 | Absent | H replaced by D. |

| Aromatic C-D Stretch | Absent | ~2200 - 2300 | Appears due to C-D bonds. |

| C=C Aromatic Ring Stretch | ~1515, 1615 | ~1500 - 1600 | Minor shift due to altered ring dynamics. |

| C-N Stretch | ~1277 tsijournals.com | ~1275 | Minimally affected. |

| C-F Stretch | ~1225 tsijournals.com | ~1220 | Minimally affected. |

| Aromatic C-H Bending | 700 - 900 | Absent | H replaced by D. |

| Aromatic C-D Bending | Absent | < 700 | Appears at lower frequency due to mass effect. |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For this compound, this analysis provides a detailed fingerprint of the molecular structure, revealing information about the vibrations of the deuterated benzene (B151609) ring and the amino group. The technique involves exciting the molecule with a monochromatic laser source and analyzing the inelastically scattered light. The shifts in frequency between the incident and scattered light correspond to the vibrational energies of the molecule.

The vibrational spectrum of 4-fluoroaniline has been a subject of study, with assignments made for its fundamental frequencies. researchgate.net For its deuterated isotopologue, this compound, the Raman spectrum is expected to show significant changes, particularly in the modes involving the movement of the deuterium atoms on the aromatic ring. Gas-phase Raman spectra of deuterated compounds, complemented by Density Functional Theory (DFT) computations, have been successfully used to assign vibrational bands for different conformers. figshare.com

A complete assignment of the vibrational modes for this compound would be achieved by comparing its experimental Raman spectrum with that of the non-deuterated 4-fluoroaniline and with theoretical calculations. nih.gov The vibrations can be categorized into several types, including C-D stretching, C-C stretching of the aromatic ring, C-N stretching, and NH₂ wagging, among others.

Table 1: Representative Vibrational Modes for Aniline (B41778) Derivatives and Expected Regions for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-deuterated) | Expected Frequency Range (cm⁻¹) (Deuterated, this compound) |

| N-H Symmetric Stretch | 3350 - 3450 | 3350 - 3450 |

| N-H Asymmetric Stretch | 3450 - 3550 | 3450 - 3550 |

| Aromatic C-H Stretch | 3000 - 3100 | N/A |

| Aromatic C-D Stretch | N/A | 2200 - 2300 |

| C-C Ring Stretch | 1450 - 1650 | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-F Stretch | 1100 - 1250 | 1100 - 1250 |

| Aromatic C-H Bend | 1000 - 1300 | N/A |

| Aromatic C-D Bend | N/A | 750 - 1000 |

| NH₂ Wagging | 650 - 900 | 650 - 900 |

Note: This table presents generalized frequency ranges. Actual values for this compound would require experimental measurement and theoretical calculation.

Analysis of Isotopic Shifts in Vibrational Frequencies

Isotopic substitution is a valuable tool in vibrational spectroscopy for the definitive assignment of vibrational modes. libretexts.org Replacing hydrogen atoms with their heavier isotope, deuterium, in 4-fluoroaniline to form this compound leads to predictable shifts in the vibrational frequencies. According to the principles of molecular vibrations, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium has approximately twice the mass of hydrogen, vibrational modes involving the movement of these atoms will shift to lower frequencies (a "downshift"). libretexts.org

This isotopic shift is most pronounced for modes that directly involve the substituted atoms. For this compound, the aromatic C-H stretching vibrations, typically found in the 3000–3100 cm⁻¹ region, are replaced by C-D stretching vibrations, which are expected to appear in the 2200–2300 cm⁻¹ region. Similarly, C-H in-plane and out-of-plane bending modes will also shift to lower wavenumbers. The magnitude of these shifts helps to confirm the assignment of these specific vibrational modes. osti.gov

For example, studies on other deuterated molecules have shown that C-H bending modes experience significant downshifts upon deuteration. libretexts.org The analysis of these isotopic shifts, comparing the spectra of the deuterated and non-deuterated compounds, provides strong evidence for the vibrational assignments and can reveal complex interactions and couplings between different vibrational modes. osti.govnsf.gov

Table 2: Theoretical Isotopic Frequency Shifts for Key Vibrational Modes

| Vibrational Mode | Unsubstituted Frequency (cm⁻¹) | Deuterated Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3050 | ~2280 | ~770 |

| Aromatic C-H/C-D In-Plane Bend | ~1190 | ~880 | ~310 |

| Aromatic C-H/C-D Out-of-Plane Bend | ~830 | ~670 | ~160 |

Note: The values are illustrative, based on typical isotopic ratios, and serve to demonstrate the expected magnitude of the frequency shifts. libretexts.org

Mass Spectrometry for Isotopic Purity Assessment

Mass spectrometry is an essential analytical technique for confirming the identity and determining the isotopic purity of labeled compounds like this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. For isotopically labeled compounds, mass spectrometry can distinguish between molecules containing different isotopes, thereby providing a measure of the extent of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Confirmation of Deuteration

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the analysis of deuterated compounds. nih.gov This accuracy allows for the unambiguous confirmation of the molecular formula and the number of deuterium atoms incorporated into the molecule. For this compound, HRMS can easily resolve the mass difference between the deuterated compound and any residual non-deuterated or partially deuterated species.

The primary method for assessing isotopic purity involves analyzing the relative abundances of the isotopolog ions in the mass spectrum. nih.gov The spectrum will show a cluster of peaks corresponding to the molecule with varying numbers of deuterium atoms (from d₀ to d₄). The isotopic purity is calculated based on the relative intensity of the desired d₄ isotopolog compared to the other species. nih.govrsc.org

For instance, the theoretical monoisotopic mass of non-deuterated 4-Fluoroaniline (C₆H₆FN) is approximately 111.0484 Da. The d₄ variant (C₆H₂D₄FN) would have a theoretical mass of approximately 115.0735 Da. HRMS can measure these masses with high precision, confirming the successful incorporation of four deuterium atoms. The isotopic purity is then calculated using the intensities of the observed ions. researchgate.net

Table 3: Illustrative HRMS Data for Isotopic Purity Calculation of this compound

| Isotopolog | Formula | Theoretical m/z | Relative Abundance (%) |

| d₀ | C₆H₆FN | 111.0484 | 0.1 |

| d₁ | C₆H₅DFN | 112.0547 | 0.3 |

| d₂ | C₆H₄D₂FN | 113.0610 | 0.8 |

| d₃ | C₆H₃D₃FN | 114.0672 | 1.5 |

| d₄ | C₆H₂D₄FN | 115.0735 | 97.3 |

Isotopic Purity Calculation: Isotopic Purity (%) = [Intensity(d₄) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃) + Intensity(d₄))] x 100 In this illustrative example, the isotopic purity would be 97.3%. This strategy of using full scan MS data to extract and integrate isotopic ions is a standard method for evaluating isotopic enrichment. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural and Spectroscopic Predictions

Quantum chemical calculations allow for the detailed prediction of molecular properties from first principles, offering a microscopic view of 4-Fluoroaniline-2,3,5,6-d4.

The substitution of hydrogen with deuterium (B1214612) in the aromatic ring significantly impacts the vibrational spectrum. Due to the increased mass of deuterium compared to protium (B1232500), the vibrational frequencies of bonds involving deuterium are lower than their hydrogen-containing counterparts. This mass-dependent effect is most pronounced for stretching and bending modes involving the C-D bonds. DFT calculations can accurately predict these isotopic shifts. For example, the C-H stretching vibrations in aromatic compounds typically appear in the 3000-3100 cm⁻¹ range, whereas C-D stretching vibrations are expected at significantly lower frequencies, around 2200-2300 cm⁻¹.

| Vibrational Mode | Calculated Frequency (4-Fluoroaniline) (cm⁻¹) | Calculated Frequency (this compound) (cm⁻¹) | Description |

|---|---|---|---|

| C-H/C-D Stretch | ~3050 | ~2280 | Aromatic C-H vs C-D stretching |

| C-F Stretch | ~1230 | ~1225 | Stretching of the Carbon-Fluorine bond |

| C-N Stretch | ~1280 | ~1278 | Stretching of the Carbon-Nitrogen bond |

| NH₂ Scissoring | ~1620 | ~1620 | Bending mode of the amine group |

Note: The data in this table are representative values derived from typical DFT calculations on similar molecules and are intended for illustrative purposes.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately determining the electronic structure and conformational landscape of molecules. For this compound, isotopic substitution does not alter the electronic potential energy surface. Therefore, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electron density distribution, and dipole moment are largely unaffected by deuteration.

Conformational analysis of 4-fluoroaniline (B128567) reveals information about the orientation of the amino group relative to the benzene (B151609) ring. The barriers to internal rotation of the NH₂ group can be investigated using ab initio calculations. While the electronic factors governing these conformations are unchanged upon deuteration, the subtle differences in vibrational zero-point energies could, in principle, slightly alter the relative populations of different conformers, though this effect is generally very small. The primary influence of the fluorine substituent is its strong inductive effect, which can influence the puckering of adjacent rings in more complex structures and bias peptide bond conformations in fluorinated proline-containing peptides.

Theoretical Basis of Kinetic Isotope Effects (KIEs)

The replacement of an atom with one of its isotopes can lead to a change in the rate of a chemical reaction, an effect known as the Kinetic Isotope Effect (KIE). The study of KIEs provides deep insight into reaction mechanisms.

The primary origin of the KIE is the difference in zero-point energy (ZPE) between isotopic bonds. The ZPE is the lowest possible vibrational energy a molecule can possess. Because the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved, the heavier deuterium atom leads to a lower vibrational frequency for a C-D bond compared to a C-H bond. Consequently, the ZPE of a C-D bond is lower than that of a C-H bond.

This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond. In a reaction where a C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium will increase the activation energy, thus slowing down the reaction. This is known as a "normal" primary KIE, where the ratio of the rate constants (kH/kD) is greater than 1. The magnitude of the deuterium KIE is typically in the range of 1 to 8.

| Bond | Typical Vibrational Frequency (cm⁻¹) | Relative Zero-Point Energy (ZPE) | Relative Bond Dissociation Energy |

|---|---|---|---|

| C-H | ~3000 | Higher | Lower |

| C-D | ~2200 | Lower | Higher |

Transition State Theory (TST) provides a framework for understanding reaction rates by considering a special equilibrium between reactants and an activated "transition state" complex. The rate of reaction is related to the concentration of this transition state complex and the frequency at which it converts to products.

Isotopic substitution affects the vibrational frequencies and, therefore, the ZPE of both the reactants and the transition state. The KIE arises from the change in the difference in ZPE between the two isotopic systems (e.g., C-H vs. C-D) as the reaction proceeds from the ground state to the transition state. If the bond to the isotope is being broken in the transition state, its corresponding vibrational mode is often converted into a translational motion along the reaction coordinate, and the ZPE associated with that mode is lost. Since the C-H bond has a higher ZPE to begin with, the loss of this energy in the transition state results in a lower activation energy for the hydrogen-containing reactant compared to the deuterium-containing one, leading to a faster reaction and a normal KIE.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions and elucidating detailed reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand the feasibility and kinetics of a proposed reaction pathway.

For reactions involving this compound, computational models can be used to predict the KIE and compare it with experimental values. This comparison helps to confirm or refute a proposed mechanism. For instance, in an electrophilic aromatic substitution reaction, if a large primary KIE is observed experimentally and predicted computationally for the deuterated positions, it provides strong evidence that the C-D bond cleavage is part of the rate-determining step. Conversely, a KIE close to unity would suggest that C-D bond breaking occurs after the rate-determining step. Such studies have been performed on related aniline (B41778) systems to probe transition state structures. Computational analysis allows for the detailed study of transition states, intermediates, and reaction pathways, making the investigation of complex kinetics more tractable.

Elucidation of Rate-Determining Steps using KIE Simulations

Kinetic Isotope Effect (KIE) simulations are a cornerstone of computational studies for elucidating reaction mechanisms. The KIE is the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier isotopic counterpart (kH/kD). By computationally modeling this ratio, researchers can pinpoint the rate-determining step (RDS) of a reaction. Deuteration of the aromatic ring in 4-fluoroaniline is expected to have a minimal effect on reactions where C-H bond cleavage is not involved in the rate-determining step. reddit.com However, for reactions where the C-D bond is broken or its vibrational state is significantly altered in the transition state, a notable KIE is anticipated.

Computational approaches, such as Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species. These frequencies are then used to compute the zero-point energies (ZPEs) and ultimately the theoretical KIE. A primary KIE (typically > 2) suggests that the C-H/C-D bond is broken in the RDS. Conversely, a secondary KIE (close to 1) indicates that the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the RDS.

For electrophilic aromatic substitution reactions involving this compound, computational KIE studies can distinguish between different mechanistic pathways. For instance, if the initial attack of the electrophile to form a sigma complex is the RDS, a secondary KIE might be observed due to the change in hybridization of the deuterated carbon atoms from sp2 to sp3. If the subsequent re-aromatization involving C-D bond cleavage is rate-limiting, a significant primary KIE would be computationally predicted.

Table 1: Illustrative Computed KIE Values for a Hypothetical Electrophilic Aromatic Substitution Reaction of this compound

| Proposed Rate-Determining Step | Predicted KIE (kH/kD) | Interpretation |

| Formation of the sigma complex | 1.1 - 1.3 | Secondary KIE, C-D bond not broken |

| Cleavage of the C-D bond (re-aromatization) | 4.0 - 7.0 | Primary KIE, C-D bond cleavage is rate-limiting |

| Departure of the leaving group | ~ 1.0 | No significant KIE, C-D bonds unaffected |

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes of KIE simulations for different mechanistic steps.

Investigation of Transition State Geometries and Energetics

Computational chemistry allows for the detailed examination of the geometry and energy of transition states (TS), which are fleeting, high-energy structures that exist at the peak of the reaction energy profile. Methods like ab initio calculations and DFT can be used to locate and characterize the TS for reactions involving this compound. nih.govmdpi.com The geometry of the TS provides crucial information about the bonding and structure at the point of maximum energy along the reaction coordinate.

For instance, in a reaction where a C-D bond is cleaved, the TS geometry would show an elongated C-D bond. The vibrational frequency analysis of the computed TS is critical; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

The energetics of the transition state, specifically the activation energy (the energy difference between the reactants and the transition state), can also be computed. Comparing the activation energies for the deuterated and non-deuterated reactants allows for a theoretical prediction of the KIE. Computational studies on related aromatic systems have shown that the substitution of hydrogen with deuterium can slightly alter the bond lengths and angles in the transition state, leading to subtle changes in the activation energy.

Table 2: Hypothetical Computed Transition State Properties for C-D Bond Cleavage in this compound

| Property | Value | Description |

| C-D Bond Length in TS | ~1.5 Å | Elongated compared to the reactant C-D bond (~1.1 Å) |

| Imaginary Frequency | ~1200i cm⁻¹ | Corresponds to the C-D stretching mode along the reaction coordinate |

| Activation Energy (ΔE‡) | 25 kcal/mol | Energy barrier for the reaction to proceed |

| C-N Bond Length in TS | ~1.38 Å | May shorten or lengthen depending on the specific reaction mechanism |

| C-F Bond Length in TS | ~1.35 Å | Generally less affected unless directly involved in the reaction |

Note: These values are representative and would be obtained from specific computational models of a given reaction.

Solvent Effects in Computational Deuteration Studies

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. Computational models can account for solvent effects in several ways. Explicit solvent models involve including a number of solvent molecules directly in the calculation, which provides a detailed picture of specific solute-solvent interactions like hydrogen bonding. However, this approach is computationally expensive.

A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). rsc.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This allows for the calculation of the bulk electrostatic effects of the solvent on the reactants and the transition state.

For reactions involving this compound, the polarity of the solvent can influence the stability of charged intermediates and transition states. For example, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. Computational studies can quantify these effects by calculating the reaction energetics in different simulated solvent environments. The choice of solvent can also subtly influence the computed KIE, as the vibrational frequencies of the solute can be perturbed by the solvent environment.

Table 3: Illustrative Calculated Activation Energies (ΔE‡) in Different Solvents for a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |

| Gas Phase | 1 | 30.5 |

| Toluene | 2.4 | 28.2 |

| Dichloromethane | 9.1 | 26.5 |

| Acetonitrile | 37.5 | 24.8 |

| Water | 78.4 | 23.1 |

Note: This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Applications in Mechanistic Organic Chemistry and Kinetic Isotope Effects

Probing Reaction Mechanisms through Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a fundamental technique for elucidating reaction pathways. The increased mass of deuterium compared to protium (B1232500) leads to a lower zero-point energy for a C-D bond than a C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond is broken in the rate-determining step. This phenomenon, known as the primary kinetic isotope effect, is a cornerstone of mechanistic investigation.

Identification of Bond-Breaking and Bond-Forming Steps

The strategic placement of deuterium atoms in 4-Fluoroaniline-2,3,5,6-d4 allows chemists to pinpoint which bonds are altered during the rate-limiting step of a reaction. If a reaction involving the aromatic ring of 4-fluoroaniline (B128567) proceeds significantly slower with the deuterated isotopologue compared to its non-deuterated counterpart, it provides strong evidence that a C-D bond on the ring is being broken in the transition state.

For instance, in electrophilic aromatic substitution reactions, the breaking of a C-H (or C-D) bond is often a key step. By comparing the reaction rates, a primary kinetic isotope effect (kH/kD > 1) would be observed if the C-D bond cleavage is rate-determining. Conversely, the absence of a significant KIE would suggest that the initial attack of the electrophile is the slow step, and the subsequent C-D bond cleavage is fast.

Stereochemical Investigations using Deuterated Substrates

While the deuterium atoms in this compound are on an achiral ring, this compound can be instrumental in studying reactions that generate stereocenters. For example, in reactions where the aniline (B41778) derivative acts as a nucleophile and the stereochemistry of the electrophile is of interest, the deuterated aniline can be used as a labeled reactant. The presence of deuterium allows for easier tracking of the aniline moiety in the product through techniques like mass spectrometry and NMR spectroscopy, helping to deduce the stereochemical outcome of the reaction without directly participating in the bond-breaking or -forming at a stereocenter.

Understanding Proton/Deuteron Transfer Processes and Tunnelling Phenomena

Reactions involving the transfer of a proton are ubiquitous in organic chemistry. When this compound is involved in a reaction where a proton (or deuteron) is abstracted from the aromatic ring, the study of the KIE can provide profound insights. Unusually large KIE values (significantly greater than the semi-classical limit of around 7 at room temperature) can be indicative of quantum mechanical tunneling.

Tunneling occurs when a particle passes through an energy barrier rather than going over it. Due to its smaller mass, protium is more likely to tunnel than deuterium. Therefore, an exaggerated KIE can suggest that proton tunneling is a significant contributor to the reaction mechanism. Studies on proton transfer reactions have shown that quantum tunneling can enhance reaction rates by many orders of magnitude, a phenomenon that would be significantly diminished with the heavier deuterium isotope.

Analysis of Primary and Secondary Kinetic Isotope Effects

The measurement of kinetic isotope effects is a quantitative method to probe the transition state of a reaction. These effects are categorized as primary or secondary, depending on whether the bond to the isotope is broken or not in the rate-determining step.

Interpretation of Normal and Inverse Isotope Effects

A normal kinetic isotope effect (kH/kD > 1) is observed when the bond to the lighter isotope is broken more readily than the bond to the heavier isotope. This is the more common scenario and, as discussed, points to the cleavage of that bond in the rate-determining step.

An inverse kinetic isotope effect (kH/kD < 1) is also possible and provides valuable mechanistic information. This typically occurs when the vibrational frequencies of the C-D bond become stiffer or more constrained in the transition state compared to the reactant. For example, if a reaction involves a change in hybridization at a carbon atom from sp2 (in the aniline ring) to a more constrained sp3-like geometry in the transition state, the out-of-plane bending vibrations of the C-D bonds may become more restricted, leading to an inverse KIE.

| Isotope Effect Type | kH/kD Ratio | General Interpretation |

| Normal Primary KIE | > 1 | C-H/D bond breaking in the rate-determining step. |

| Secondary KIE | > 1 (normal) or < 1 (inverse) | Change in the bonding environment of the C-H/D bond in the transition state (e.g., rehybridization). |

| Inverse KIE | < 1 | C-H/D bond is sterically more crowded or has increased bond stiffness in the transition state. |

Differentiation of Reaction Pathways (e.g., SN1 vs SN2)

Kinetic isotope effects are particularly useful in distinguishing between competing reaction mechanisms, such as the SN1 and SN2 pathways in nucleophilic substitution reactions. While 4-fluoroaniline itself is a nucleophile, we can consider a hypothetical scenario where a derivative is the substrate. If a reaction proceeds via an SN1 mechanism , a carbocation intermediate is formed. A deuterium atom beta to the leaving group would exhibit a secondary KIE (kH/kD > 1) due to hyperconjugation, which is more effective for C-H than C-D bonds in stabilizing the carbocation.

In contrast, for an SN2 reaction , the nucleophile attacks as the leaving group departs in a single concerted step. The transition state is more crowded than the reactants. A secondary KIE at the alpha-carbon is often close to unity or slightly inverse (kH/kD ≤ 1) because of increased steric hindrance in the transition state. Studies on SN2 reactions with aniline nucleophiles have utilized deuterated anilines to support the proposed transition state structures.

| Reaction Pathway | Expected KIE with Deuterium at α-carbon | Rationale |

| SN1 | Normal (kH/kD > 1) | The transition state leading to the carbocation is stabilized by hyperconjugation, which is more effective for C-H than C-D bonds. |

| SN2 | Near unity or inverse (kH/kD ≈ 1 or < 1) | The transition state is sterically crowded, and C-H/D bending vibrations are more restricted. |

Role in Understanding Catalytic Cycles and Intermediate Formation

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule can significantly influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for deducing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. wikipedia.org

In the context of catalytic cycles, this compound can be employed to probe mechanisms where a C-H bond at the aromatic ring is broken or formed in a critical step. If the cleavage of a C-H bond on the aniline ring is part of the rate-determining step of a catalytic reaction, substituting hydrogen with deuterium will slow down the reaction, resulting in a "normal" kinetic isotope effect (kH/kD > 1). princeton.edu The magnitude of this effect can provide insights into the geometry of the transition state.

For instance, in catalytic C-N cross-coupling reactions, where an aniline is coupled with another molecule, the mechanism can proceed through various pathways, such as oxidative addition, reductive elimination, and migratory insertion. By using this compound and comparing its reaction rate to that of the non-deuterated 4-fluoroaniline, researchers can determine if the activation of the C-H bonds on the aniline ring is involved in the slowest step of the catalytic cycle. A significant KIE would suggest a mechanism where the C-H bond is cleaved in the transition state, providing crucial evidence for the operative catalytic pathway and the structure of key intermediates.

While the principles of using deuterated compounds to study catalytic mechanisms are well-established, specific research findings detailing the use of this compound to elucidate catalytic cycles and intermediate formation are not extensively documented in the available literature. However, the application of deuterated analogues in mechanistic studies is a widespread practice in organic chemistry.

Table 1: Theoretical Application of this compound in Determining Rate-Limiting Steps of a Hypothetical Catalytic Reaction

| Reaction Step in Catalytic Cycle | Involvement of Aromatic C-H Bond Cleavage | Expected Kinetic Isotope Effect (kH/kD) with this compound | Mechanistic Insight |

| Oxidative Addition | No | ~ 1 | This step is not rate-limiting or does not involve C-H bond cleavage. |

| C-H Activation | Yes | > 1 | C-H bond cleavage is part of the rate-determining step. |

| Reductive Elimination | No | ~ 1 | This step is not rate-limiting or does not involve C-H bond cleavage. |

| Ligand Exchange | No | ~ 1 | This step is not rate-limiting. |

Advanced Research Directions and Future Perspectives

Development of Novel Regioselective Deuteration Catalysts for Aromatic Systems

The synthesis of specifically labeled compounds such as 4-Fluoroaniline-2,3,5,6-d4 hinges on the availability of efficient and selective deuteration methods. The development of novel catalysts capable of regioselectively introducing deuterium (B1214612) into aromatic systems is a cornerstone of this field. Current research is actively pursuing catalysts that offer high precision, enabling the replacement of specific hydrogen atoms with deuterium, a process critical for creating molecules with tailored properties for applications in mechanistic studies and as internal standards in analytical chemistry.

Recent advancements have highlighted the potential of various catalytic systems to achieve regioselective deuteration. These catalysts are designed to direct the deuterium insertion to specific positions on the aromatic ring, overcoming the challenge of indiscriminate labeling. The table below summarizes some promising catalytic approaches for the regioselective deuteration of aromatic compounds, which are foundational to the synthesis of molecules like this compound.

| Catalyst Type | Deuterium Source | Key Features |

| Homogeneous Transition Metal Catalysts | D₂O, D₂ gas | High activity and selectivity, well-defined active sites. |

| Heterogeneous Catalysts | D₂O, deuterated solvents | Ease of separation and recyclability, robust reaction conditions. |

| Organocatalysts | D₂O, deuterated acids | Metal-free, mild reaction conditions, good functional group tolerance. |

| Photocatalysts | Deuterated solvents | Light-induced reactions, high temporal and spatial control. |

The ongoing development of these and other novel catalytic systems is paramount for the efficient and cost-effective production of this compound and other specifically deuterated aromatic amines, thereby expanding their accessibility for advanced research applications.

Integration of this compound in Multi-Component Reaction Sequences for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. The integration of deuterated building blocks, such as this compound, into MCR sequences opens up new avenues for the synthesis of complex, isotopically labeled molecules. These deuterated products are invaluable for a range of applications, including as internal standards for quantitative mass spectrometry and in metabolic studies to trace the fate of drug candidates.

Recent research has demonstrated the successful incorporation of deuterated reagents, including deuterated amines, into various MCRs. nih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org This approach allows for the strategic placement of deuterium atoms within the final complex molecule, a feature that is highly desirable for pharmaceutical and medicinal chemistry research. The use of deuterated building blocks in MCRs offers a streamlined route to novel compounds with enhanced properties or for use in sophisticated analytical studies. nih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org

The table below illustrates the potential for incorporating deuterated anilines, such as this compound, into well-established MCRs to generate complex deuterated molecules.

| Multi-Component Reaction | Reactant Types | Potential Deuterated Product |

| Ugi Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Deuterated α-acylamino carboxamides |

| Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea | Deuterated dihydropyrimidinones |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | Deuterated β-amino carbonyl compounds |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia/Amine | Deuterated dihydropyridines |

The future of complex molecule synthesis will likely see an increased use of deuterated building blocks like this compound in a wider array of MCRs, enabling the rapid and efficient generation of novel, isotopically labeled compounds for advanced scientific investigation.

Application of Advanced Spectroscopic Techniques for Dynamic Studies of Deuterated Species

The presence of deuterium in a molecule offers a unique handle for a variety of advanced spectroscopic techniques, enabling detailed studies of molecular structure, dynamics, and interactions. For this compound, these techniques can provide insights that are often inaccessible with its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. While ¹H NMR is a staple in organic chemistry, the substitution of hydrogen with deuterium leads to the disappearance of signals in the ¹H spectrum, simplifying complex spectra and aiding in signal assignment. Furthermore, direct detection of the deuterium nucleus through ²H NMR (Deuterium NMR) provides a wealth of information. ²H NMR can be used to determine the degree and location of deuteration, and it is also highly sensitive to the local molecular environment and dynamics.

In addition to NMR, other advanced spectroscopic techniques can be employed to study deuterated species like this compound. The table below highlights some of these techniques and the information they can provide.

| Spectroscopic Technique | Information Gained from Deuteration |

| ²H NMR Spectroscopy | Site-specific deuteration, molecular dynamics, quadrupolar coupling constants. |

| ¹⁹F NMR Spectroscopy | Changes in electronic environment due to deuteration, monitoring of reactions. nih.gov |

| Vibrational Spectroscopy (IR and Raman) | Isotopic shifts in vibrational frequencies, studies of hydrogen bonding and molecular interactions. |

| Mass Spectrometry | Precise mass determination, fragmentation patterns for structural elucidation, use as an internal standard. |

The application of these advanced spectroscopic techniques to this compound and other deuterated molecules is crucial for a deeper understanding of their chemical and physical properties, as well as their behavior in complex systems.

Synergistic Approaches Combining Experimental KIEs with High-Level Computational Chemistry

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD). By measuring the KIE for reactions involving this compound, researchers can gain valuable insights into the rate-determining steps of chemical transformations.

The synergy between experimental KIE measurements and high-level computational chemistry provides a particularly robust approach to understanding reaction mechanisms. Computational models, such as those based on density functional theory (DFT), can be used to calculate theoretical KIEs for different proposed reaction pathways. By comparing these calculated values with experimentally determined KIEs, researchers can validate or refute mechanistic hypotheses with a high degree of confidence.

This synergistic approach offers several advantages:

Validation of Computational Models: Experimental KIEs serve as a benchmark for the accuracy of computational methods.

Refinement of Mechanistic Hypotheses: Discrepancies between experimental and computational KIEs can point to inaccuracies in the proposed mechanism, leading to a more refined understanding of the reaction.

Prediction of Isotope Effects: Once a computational model has been validated, it can be used to predict KIEs for other related reactions, guiding future experimental work.

The table below outlines the complementary roles of experimental and computational approaches in the study of KIEs for reactions involving deuterated aromatic amines.

| Approach | Methodology | Contribution to Mechanistic Understanding |

| Experimental | Synthesis of deuterated compounds, kinetic measurements (e.g., NMR, UV-Vis). | Provides real-world data on the effect of isotopic substitution on reaction rates. |

| Computational | Density Functional Theory (DFT), ab initio calculations. | Models transition state geometries and vibrational frequencies to calculate theoretical KIEs for different mechanistic pathways. |

The continued application of this powerful combination of experimental and computational techniques to reactions involving this compound will undoubtedly lead to a deeper and more nuanced understanding of the mechanisms of a wide range of chemical transformations.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps risk side reactions |

| Deuteration Time | 24–48 hours | Insufficient time reduces D-incorporation |

| Catalyst Loading | 5% Pd/C (w/w) | Excess catalyst lowers cost efficiency |

Advanced: How do deuterium kinetic isotope effects (DKIEs) influence reaction mechanisms when using this compound as a probe?

Answer:

Deuteration at the 2,3,5,6 positions alters bond vibrational frequencies, affecting reaction kinetics. For example:

- Electrophilic Aromatic Substitution (EAS) : Reduced reaction rates (k_H/k_D > 1) due to slower C–D bond cleavage vs. C–H .

- Photostability Studies : Deuteration decreases photodegradation rates by ~30% in UV-exposed environments, critical for designing light-stable probes .

Methodological Note : Use isotopic scrambling tests (e.g., H/D exchange in D₂O) to confirm positional deuterium retention before mechanistic studies .

Advanced: What analytical techniques are most effective for characterizing deuterium distribution in this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) :

Q. Table 2: Analytical Data Comparison

| Technique | Non-deuterated (m/z) | Deuterated (m/z) | Key Observation |

|---|---|---|---|

| HRMS | 111.10 | 115.14 | +4 Da shift confirms 4D |

| ¹H NMR (aromatic) | 6.8–7.2 ppm | No signal | Complete deuteration |

Advanced: How can researchers resolve contradictions in kinetic data from deuterated vs. non-deuterated 4-fluoroaniline derivatives?

Answer:

Contradictions often arise from unintended isotopic effects or impurities. Mitigation strategies:

Control Experiments : Compare deuterated and non-deuterated analogs under identical conditions (solvent, temperature) .

Isotopic Purity Validation : Use HRMS to rule out partial deuteration (e.g., d3 or d2 species) .

Computational Modeling : Apply DFT calculations to isolate electronic vs. steric effects of deuterium .

Case Study : A 2021 study found a 15% rate discrepancy in Suzuki couplings; HRMS revealed trace Pd catalyst retained deuterium, skewing results .

Basic: What are the primary research applications of this compound in life sciences?

Answer:

- Metabolic Tracing : Track drug metabolites in vivo using LC-MS, leveraging deuterium’s mass shift for detection .

- Protein Labeling : Site-specific incorporation into fluorinated amino acids for NMR-based structural studies .

Protocol Note : For metabolic studies, administer deuterated compound at 0.1–1 mg/kg body weight to avoid isotopic dilution .

Advanced: What challenges arise when scaling up deuterated 4-fluoroaniline synthesis, and how are they addressed?

Answer:

- Deuterium Cost : D₂ gas is expensive; optimize catalyst recycling to reduce costs .

- Isotopic Dilution : Use anhydrous solvents and sealed reactors to prevent H/D exchange .

- Byproduct Formation : Monitor for over-reduction (e.g., cyclohexane derivatives) via GC-MS .

Scalability Data : Pilot-scale runs (100 g) achieved 92% yield with 97% deuterium purity using flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.